4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its significant biological activities. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial properties. This compound, in particular, has shown promise in various scientific research applications, including its potential use in medicinal chemistry.
Preparation Methods
The synthesis of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to produce the desired quinolone derivative . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinolone derivatives.
Industry: The compound’s broad-spectrum activity makes it useful in various industrial applications, including the development of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique among quinolone derivatives due to its specific structural modifications, which enhance its antibacterial activity. Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: Another fluoroquinolone known for its effectiveness against a variety of bacterial infections.
Nalidixic acid: An older quinolone antibiotic with a narrower spectrum of activity compared to newer derivatives.
These comparisons highlight the unique structural features and enhanced activity of this compound, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
89353-49-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-oxo-7-pyrrolidin-1-yl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-10-4-3-9(16-5-1-2-6-16)7-12(10)15-8-11(13)14(18)19/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,18,19) |
InChI Key |
QDSAVVIWBZMGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O |
Origin of Product |
United States |
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